

# Technical Support Center: Tetrabenzylthiuram Disulfide (TBzTD) Compatibility

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## Compound of Interest

Compound Name: Tetrabenzylthiuram disulfide

Cat. No.: B076749

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This technical support center provides guidance for researchers, scientists, and rubber compounding professionals on the compatibility of **Tetrabenzylthiuram Disulfide (TBzTD)** with other common rubber additives.

## Frequently Asked Questions (FAQs)

Q1: What is TBzTD and why is it used in rubber compounding?

A1: **Tetrabenzylthiuram Disulfide (TBzTD)** is a vulcanization accelerator used in the rubber industry. It is primarily utilized as a safer alternative to traditional thiuram accelerators like TMTD (Tetramethylthiuram Disulfide) because it does not produce carcinogenic nitrosamines during the vulcanization process.<sup>[1]</sup><sup>[2]</sup> TBzTD can function as a primary or secondary accelerator in various elastomers, including Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), and Nitrile Butadiene Rubber (NBR).<sup>[2]</sup>

Q2: With which types of elastomers is TBzTD compatible?

A2: TBzTD is compatible with a wide range of elastomers, most notably Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), and Nitrile Butadiene Rubber (NBR).

Q3: Can TBzTD be used in combination with other accelerators?

A3: Yes, TBzTD can be used in binary accelerator systems. However, interactions can occur. For instance, when used with thiazole or sulfenamide accelerators, the vulcanization process

may be slowed down. Conversely, alkaline accelerators such as aldehyde-amines and guanidines can activate TBzTD.

Q4: Is TBzTD compatible with common rubber fillers?

A4: Yes, TBzTD is compatible with common reinforcing fillers like carbon black and silica, as well as non-reinforcing fillers.[3][4] These fillers can enhance the mechanical properties of the rubber vulcanizate, such as hardness, tensile strength, and tear strength.[4]

Q5: How does TBzTD interact with antioxidants and antiozonants?

A5: TBzTD is generally compatible with most antioxidants and antiozonants. However, certain types of antiozonants, particularly p-phenylenediamine (PPD) derivatives, can negatively impact rubber-to-metal adhesion. The choice of the cure system can also influence this interaction.

## Troubleshooting Guide

Issue: Premature Vulcanization (Scorch) During Processing

- Question: We are experiencing scorching in our compound since incorporating TBzTD with another accelerator. What could be the cause and how can we resolve it?
- Answer: Scorch, or premature vulcanization, can occur due to interactions between accelerators. While TBzTD generally offers good scorch safety, especially compared to TMTD, combining it with highly active secondary accelerators can reduce the scorch time.[1]
  - Troubleshooting Steps:
    - Review Accelerator System: Identify the other accelerators in your formulation. If you are using a highly active secondary accelerator, consider reducing its dosage.
    - Adjust Mixing Parameters: Lower the mixing temperature and reduce the mixing time to minimize the heat history of the compound.
    - Incorporate a Retarder: The addition of a pre-vulcanization inhibitor (retarder) can help to increase the scorch safety of the compound.

#### Issue: Slower than Expected Cure Rate

- Question: Our cure times have significantly increased after replacing our previous accelerator with TBzTD. How can we increase the cure rate?
- Answer: While TBzTD is a fast-curing accelerator, its activity can be influenced by the other ingredients in the rubber compound.
  - Troubleshooting Steps:
    - Increase Accelerator Dosage: A modest increase in the TBzTD dosage can lead to a faster cure rate.
    - Introduce a Secondary Accelerator: The addition of a small amount of a secondary accelerator, such as a dithiocarbamate or another thiuram, can significantly boost the cure rate.
    - Optimize Cure Temperature: Increasing the vulcanization temperature will shorten the cure time. However, be mindful of the potential for reversion, especially in natural rubber compounds.

#### Issue: Poor Adhesion to Metal Substrates

- Question: We are observing poor rubber-to-metal adhesion in our bonded components that use a TBzTD-based cure system. What could be the contributing factors?
- Answer: Poor adhesion can be a complex issue with multiple contributing factors. In a TBzTD system, the interaction with other additives, particularly certain antiozonants, can be a key factor.
  - Troubleshooting Steps:
    - Evaluate the Antiozonant: Para-phenylenediamine (PPD) based antiozonants have been shown to have a negative effect on rubber-to-metal adhesion. Consider replacing the PPD antiozonant with one from a different chemical class, such as a dihydroquinoline or a phosphite.

- **Assess the Cure System:** Low sulfur cure systems can be more sensitive to the negative effects of PPD antiozonants on adhesion. A higher sulfur conventional cure system might show improved adhesion.
- **Optimize Curing Conditions:** Higher curing temperatures have been observed to generally improve the environmental resistance of the bond.

## Data Presentation

Table 1: Comparative Cure Characteristics of TBzTD with Other Accelerators in Natural Rubber

Accelerator	Scorch Time (ts2, min)	Optimum Cure Time (t90, min)	Cure Rate Index (CRI)
TBzTD	Longer	Fast	High
TMTD	Shorter	Very Fast	Very High
MBTS	Moderate	Moderate	Moderate
CBS	Long	Fast	High

Note: This table provides a qualitative comparison based on typical performance. Actual values will vary depending on the specific formulation and test conditions.

Table 2: Effect of Fillers on Mechanical Properties of a TBzTD-Cured Natural Rubber Compound

Property	No Filler	Carbon Black (N330)	Precipitated Silica
Hardness (Shore A)	Low	High	High
Tensile Strength (MPa)	Low	High	High
Elongation at Break (%)	High	Moderate	Moderate
Tear Strength (kN/m)	Low	High	High

Note: The addition of reinforcing fillers like carbon black and silica generally leads to an increase in hardness, tensile strength, and tear strength, while reducing the elongation at break.<sup>[4]</sup>

## Experimental Protocols

### 1. Evaluation of Cure Characteristics (ASTM D5289)

This protocol outlines the procedure for determining the vulcanization characteristics of a rubber compound using an oscillating die rheometer.

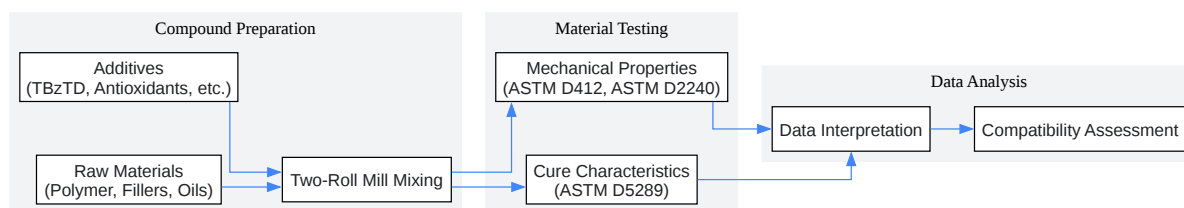
- Methodology:
  - Prepare a sample of the uncured rubber compound.
  - Place the sample in the die cavity of the rheometer, which is preheated to the desired vulcanization temperature.
  - The die oscillates at a specified frequency and amplitude, and the torque required to oscillate the die is measured as a function of time.
  - The resulting rheometer curve provides data on the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).

### 2. Assessment of Mechanical Properties

- Tensile Properties (ASTM D412): This standard test method is used to evaluate the tensile properties of vulcanized rubber and thermoplastic elastomers.<sup>[5][6][7][8][9]</sup>
  - Methodology:
    - Die-cut dumbbell-shaped test specimens from a cured rubber sheet.
    - Measure the thickness and width of the narrow section of the specimen.
    - Mount the specimen in the grips of a tensile testing machine.
    - Stretch the specimen at a constant rate of speed until it breaks.

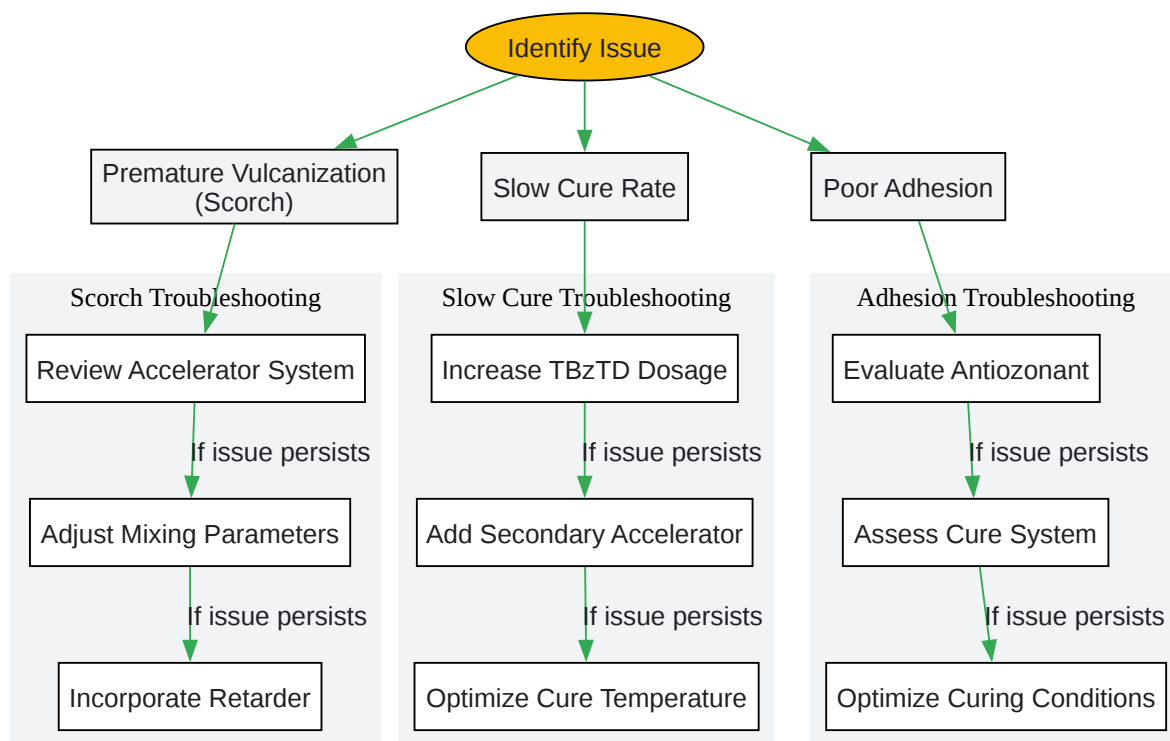
- Record the force and elongation throughout the test.
- From the data, calculate the tensile strength, elongation at break, and modulus at various elongations.
- Hardness (ASTM D2240): This test method determines the indentation hardness of rubber by means of a durometer.<sup>[10][11][12][13][14]</sup>
  - Methodology:
    - Place a cured rubber sample on a flat, hard surface.
    - Press the durometer indenter firmly and vertically onto the surface of the sample.
    - Read the hardness value from the durometer scale within one second of firm contact.
    - Take multiple readings at different locations on the sample and report the median value.

## Visualizations



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Caption: Experimental workflow for assessing TBzTD compatibility.



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